1'-(4-(Phenylthio)phenyl)-[1,3'-bipyrrolidine]-2',5'-dione
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Overview
Description
1’-(4-(Phenylthio)phenyl)-[1,3’-bipyrrolidine]-2’,5’-dione is an organic compound with a complex structure that includes a phenylthio group attached to a bipyrrolidine core
Preparation Methods
The synthesis of 1’-(4-(Phenylthio)phenyl)-[1,3’-bipyrrolidine]-2’,5’-dione typically involves multiple steps. One common method starts with the halogenation of phenyl sulfide to obtain 4-halophenyl sulfide. This intermediate then undergoes a sulfhydrylation reaction to form 4-phenylthio-phenylthiolate, which is subsequently acidified to yield the desired compound . Industrial production methods focus on optimizing these reactions to increase yield and reduce environmental impact, often employing green chemistry principles to minimize waste and the use of hazardous materials .
Chemical Reactions Analysis
1’-(4-(Phenylthio)phenyl)-[1,3’-bipyrrolidine]-2’,5’-dione can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound, potentially altering the phenylthio group.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenylthio group, where nucleophiles replace the sulfur atom
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize reaction rates and yields .
Scientific Research Applications
1’-(4-(Phenylthio)phenyl)-[1,3’-bipyrrolidine]-2’,5’-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism by which 1’-(4-(Phenylthio)phenyl)-[1,3’-bipyrrolidine]-2’,5’-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phenylthio group can form covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the bipyrrolidine core can interact with receptor sites, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Similar compounds to 1’-(4-(Phenylthio)phenyl)-[1,3’-bipyrrolidine]-2’,5’-dione include:
4-Phenylthioacetophenone: This compound shares the phenylthio group but has a simpler structure, making it less versatile in complex organic synthesis.
1-(4-(Phenylthio)phenyl)ethan-1-one: Another related compound, it is used in similar applications but lacks the bipyrrolidine core, which limits its interaction with certain biological targets.
The uniqueness of 1’-(4-(Phenylthio)phenyl)-[1,3’-bipyrrolidine]-2’,5’-dione lies in its combination of the phenylthio group and the bipyrrolidine core, providing a versatile scaffold for chemical modifications and interactions with biological molecules.
Properties
CAS No. |
89143-19-1 |
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Molecular Formula |
C20H20N2O2S |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
1-(4-phenylsulfanylphenyl)-3-pyrrolidin-1-ylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C20H20N2O2S/c23-19-14-18(21-12-4-5-13-21)20(24)22(19)15-8-10-17(11-9-15)25-16-6-2-1-3-7-16/h1-3,6-11,18H,4-5,12-14H2 |
InChI Key |
LFTQEQKQPPQPHS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)SC4=CC=CC=C4 |
Origin of Product |
United States |
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